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Compound of Interest

Compound Name: 1,4-Diphenoxybutane

Cat. No.: B1595049

Abstract
This technical guide provides a comprehensive overview of 1,4-diphenoxybutane (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is

development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its 

applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of t

grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Identification
1,4-Diphenoxybutane is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two p

combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.

The key identifiers for 1,4-diphenoxybutane are summarized below.

Identifier Value Source

CAS Number 3459-88-9 [1]

Molecular Formula C₁₆H₁₈O₂ ECHEM

Molecular Weight 242.31 g/mol ECHEM

IUPAC Name 1,4-diphenoxybutane -

Canonical SMILES C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 -

InChIKey PMVVWYMWJBCMMI-UHFFFAOYSA-N -

graph "1_4_Diphenoxybutane_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"

// Benzene Ring 1

B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C

// Benzene Ring 2

B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C
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// Butane Chain

C2 -- C3 [len=1.0];

C3 -- C4 [len=1.0];

C4 -- C5 [len=1.0];

// Ether Linkages

O1 -- C2 [len=1.0];

O2 -- C5 [len=1.0];

// Phenyl Group 1 Attachment

O1 -- B1_C1 [len=1.0];

B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;

// Phenyl Group 2 Attachment

O2 -- B2_C1 [len=1.0];

B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;

// Positioning - Manual adjustments for clarity

B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [pos

}

Caption: 2D skeletal structure of 1,4-diphenoxybutane.

Physicochemical Properties
The physical and chemical properties of 1,4-diphenoxybutane are dictated by its molecular structure. The presence of two phenyl groups makes it a

provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.

Property Value Notes

Physical State Solid Expecte

Boiling Point ~385.5 °C at 760 mmHg Predicte

Melting Point 98-100 °C -

Solubility
Insoluble in water. Soluble in common organic solvents like dichloromethane,

ethyl acetate, and acetone.
-

Density ~1.07 g/cm³ Predicte

Anticipated Spectroscopic Profile
While a complete, published set of spectra is not readily available, the structure of 1,4-diphenoxybutane allows for a reliable prediction of its key spe

confirm the identity and purity of the compound post-synthesis.

¹H NMR (Proton NMR): The spectrum is expected to be symmetrical.[2]

~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.
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~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH₂-). The signal is shifted dow

~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH₂-CH₂-).

¹³C NMR (Carbon NMR):

~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).

~114-130 ppm: Signals for the remaining aromatic carbons.

~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-CH₂-O).

~26 ppm: Signal for the central carbons of the butane chain (-CH₂-CH₂-).

Infrared (IR) Spectroscopy:

3100-3000 cm⁻¹: Aromatic C-H stretching.

3000-2850 cm⁻¹: Aliphatic C-H stretching.

~1600 and ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.

Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the pheno

Synthesis and Purification
The most direct and reliable method for preparing 1,4-diphenoxybutane is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nuc

Causality of Experimental Design
The chosen protocol is a double Williamson ether synthesis.

Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, fo

carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.[4]

Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the comp

albeit more reactive and expensive, alternative.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide interme

nucleophile.

Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Caption: General experimental workflow for the synthesis of 1,4-diphenoxybutane.

Detailed Experimental Protocol
Materials:

Phenol (2.1 eq.)

1,4-Dichlorobutane (1.0 eq.)
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Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

Acetone (anhydrous)

Dichloromethane (DCM)

Deionized Water

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potass

Addition of Electrophile: Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.

Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be 

material (1,4-dichlorobutane) is consumed.

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and the 

small amount of acetone.

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

Aqueous Workup: Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH

with brine.

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressu

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatograph

Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point 

Applications in Research and Drug Development
While 1,4-diphenoxybutane is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organ

applications.[6][7] The 1,4-diphenoxybutane structure serves as a valuable non-polar, flexible linker.

Molecular Scaffolding: The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in d

with two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.

Linker in Prodrugs and Probes: The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, suc

physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.

Precursor in Materials Science: Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related stru

polycyclic aromatic hydrocarbons with interesting optoelectronic properties.[8] Similarly, the phenoxy groups in 1,4-diphenoxybutane could be fun

Safety, Handling, and Disposal
Proper handling of 1,4-diphenoxybutane and its precursors is essential for laboratory safety. The following information is synthesized from available 
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Aspect Guideline Source

Personal Protective Equipment (PPE)
Wear appropriate protective eyeglasses or chemical safety goggles,

protective gloves (e.g., nitrile), and a lab coat.
-

Handling

Use in a well-ventilated area or a fume hood. Keep away from heat, sparks,

and open flames. Avoid formation of dust and aerosols. Take precautionary

measures against static discharge.

-

Storage
Keep the container tightly closed in a dry, cool, and well-ventilated place.

Store away from strong oxidizing agents.
-

First Aid (Eyes)
Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes. Get medical attention.
-

First Aid (Skin)
Wash off immediately with plenty of water for at least 15 minutes. Get

medical attention if symptoms occur.
-

Environmental Hazards
Harmful to aquatic life with long-lasting effects. Avoid release to the

environment.
-

Disposal
Dispose of contents/container to an approved waste disposal plant in

accordance with local, state, and federal regulations.
-

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive

progress in science and industry.

Contact

Address: 3281 E Guasti 

Ontario, CA 91761, Uni

Phone: (601) 213-4426

Email: info@benchchem
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